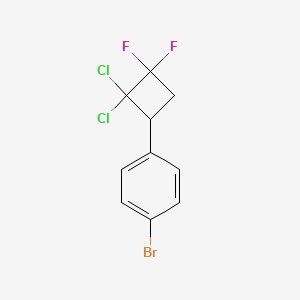

1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene is a chemical compound with the molecular formula C10H7BrCl2F2 and a molecular weight of 315.97 g/mol . This compound is characterized by a benzene ring substituted with a bromine atom and a cyclobutyl group that contains two chlorine and two fluorine atoms. It is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Méthodes De Préparation

The synthesis of 1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene typically involves the bromination of 4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom at the para position of the benzene ring . Industrial production methods may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with the reaction being catalyzed by light or heat to facilitate the bromination process .

Analyse Des Réactions Chimiques

1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Addition Reactions: The cyclobutyl group may participate in addition reactions, particularly with electrophiles, due to the presence of electron-withdrawing chlorine and fluorine atoms.

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and various oxidizing or reducing agents depending on the desired transformation .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene largely depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the bromine atom on the benzene ring can be replaced by other electrophiles, forming a positively charged benzenonium intermediate . The cyclobutyl group, with its electron-withdrawing chlorine and fluorine atoms, can influence the reactivity and stability of the intermediate, thereby affecting the overall reaction pathway.

Comparaison Avec Des Composés Similaires

Similar compounds to 1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene include:

1-Bromo-2,4-dichlorobenzene: This compound has two chlorine atoms on the benzene ring and a bromine atom at the ortho position.

3,4-Dichlorobenzyl bromide: This compound features a benzene ring with two chlorine atoms and a bromomethyl group.

The uniqueness of this compound lies in its cyclobutyl group with both chlorine and fluorine atoms, which imparts distinct chemical and physical properties compared to other halogenated benzene derivatives .

Activité Biologique

1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene (CAS Number: 1352318-34-3) is a halogenated aromatic compound that has garnered interest due to its unique structural features and potential biological activities. The presence of bromine and fluorine atoms in its structure may influence its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C10H7BrCl2F2

- Molecular Weight : 303.02 g/mol

The structural formula highlights the presence of a bromine atom and a cyclobutyl moiety with dichloro and difluoro substitutions, which can significantly affect its biological properties.

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit antimicrobial activity. A study investigating various halogenated benzenes found that compounds with multiple halogen substituents, such as this compound, demonstrated significant antibacterial effects against various strains of bacteria. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on human cancer cell lines. In vitro studies showed that this compound exhibited dose-dependent cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells, indicating moderate cytotoxic potential.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The proposed mechanism of action for the cytotoxic effects includes the induction of apoptosis through the activation of caspase pathways. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound, suggesting that it triggers programmed cell death in cancer cells.

Case Studies

Several case studies have highlighted the biological relevance of halogenated compounds similar to this compound:

- Case Study on Anticancer Activity : A research group investigated a series of halogenated benzene derivatives for their anticancer properties. The study concluded that compounds with multiple halogens exhibited enhanced activity against cancer cell lines compared to their non-halogenated counterparts.

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of halogenated compounds against resistant bacterial strains. The findings suggested that the introduction of fluorine atoms increased lipophilicity and membrane permeability, enhancing antimicrobial efficacy.

Propriétés

IUPAC Name |

1-bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrCl2F2/c11-7-3-1-6(2-4-7)8-5-9(14,15)10(8,12)13/h1-4,8H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMBDAPJMCGNRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1(F)F)(Cl)Cl)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrCl2F2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718420 |

Source

|

| Record name | 1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-34-3 |

Source

|

| Record name | 1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.